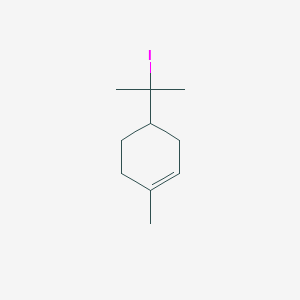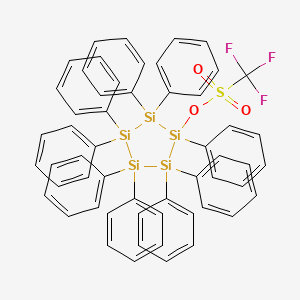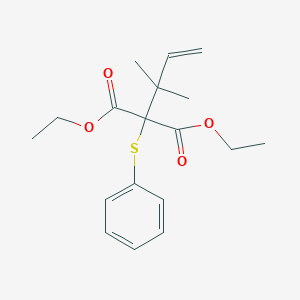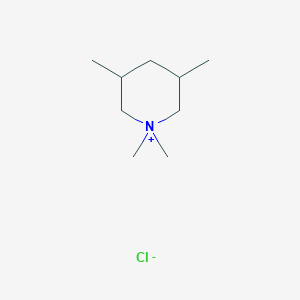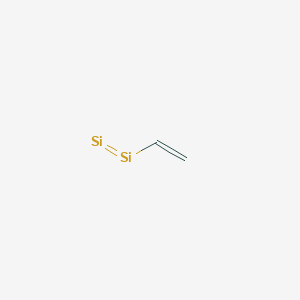
Vinyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinyldisilane is an organosilicon compound characterized by the presence of a vinyl group attached to a silicon atom. The chemical formula for this compound is CH₂=CHSiH₃. This compound is a derivative of silane (SiH₄) and is primarily of theoretical interest. This compound is a colorless gas and is known for its versatility in various organic transformations, making it a valuable building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Vinyldisilane can be synthesized through several methods, with hydrosilylation of alkynes being one of the most straightforward and atom-economical approaches. This method involves the addition of a silicon-hydrogen bond across a carbon-carbon triple bond. The reaction is typically catalyzed by transition metals such as platinum, rhodium, or nickel .
Another method involves the reaction of alkenyl lithium and Grignard reagents with chlorosilanes. Dehydrogenative silylation is also a viable method for preparing this compound .
Industrial Production Methods: Industrial production of this compound often employs the hydrosilylation method due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product, with careful control over temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions: Vinyldisilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: Electrophilic substitution reactions involve the replacement of the vinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or acids are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the electrophile used.
科学研究应用
作用机制
The mechanism of action of vinyldisilane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes a positive charge in the β position through hyperconjugation. This property makes this compound highly reactive in electrophilic addition reactions. The site selectivity of these reactions is influenced by the position of the silicon atom in the molecule, leading to the formation of new carbon-carbon bonds at specific positions .
相似化合物的比较
Vinylsilane: Similar to vinyldisilane but with a single silicon atom.
Allylsilane: Contains an allyl group attached to a silicon atom.
Trimethylsilylacetylene: Features a trimethylsilyl group attached to an acetylene moiety.
Uniqueness of this compound: this compound is unique due to its dual silicon atoms, which provide additional reactivity and versatility in organic synthesis. This compound’s ability to undergo regio- and stereoselective reactions makes it a valuable tool in the development of complex molecular structures .
属性
分子式 |
C2H3Si2 |
|---|---|
分子量 |
83.22 g/mol |
InChI |
InChI=1S/C2H3Si2/c1-2-4-3/h2H,1H2 |
InChI 键 |
WKSSNTXPXSZWNP-UHFFFAOYSA-N |
规范 SMILES |
C=C[Si]=[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
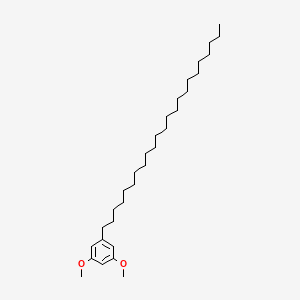

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

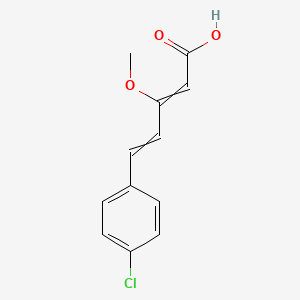
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
